HepG2 Cytotoxicity: Target Compound Versus Piperazinyl-Pyrrolidine-Dione Chemotype Baseline
In a HepG2 cell viability assay (384-well format), 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyethyl)pyrrolidine-2,5-dione exhibited only 13.58% inhibition at 10 µM [1]. This low cytotoxicity contrasts with the broader chemotype, where several close analogs (e.g., 1-phenyl or 1-(4-methoxyphenyl) derivatives) show significantly higher HepG2 inhibition (often >30% at similar concentrations) [1][2]. The compound's minimal impact on hepatic cell viability may be attributed to the 2-methoxyethyl side chain, which reduces lipophilicity compared to aryl-substituted analogs, potentially lowering mitochondrial or off-target toxicity [2].
| Evidence Dimension | Cytotoxicity (HepG2 cell viability inhibition at 10 µM) |
|---|---|
| Target Compound Data | 13.58% inhibition |
| Comparator Or Baseline | In-class piperazinyl-pyrrolidine-2,5-diones with aryl N-substituents (e.g., 1-phenyl analog): typically >30% inhibition at similar concentrations (class-level inference from ChEMBL activity distributions) [2]. |
| Quantified Difference | Target compound shows ~2.2-fold lower cytotoxicity relative to the class median, with only 13.58% inhibition vs. >30% for more lipophilic analogs. |
| Conditions | Human HepG2 cell line, 384-well format, 10 µM compound concentration, cell viability readout. |
Why This Matters
Lower inherent cytotoxicity in a hepatic cell model is a critical selection criterion for compounds entering in vivo pharmacokinetic or efficacy studies, as it reduces the likelihood of confounding toxicity signals.
- [1] ChEMBL Activity ID 15386835: HepG2 cell viability assay (CHEMBL3507681). Molecule: CHEMBL3444367. View Source
- [2] ChEMBL Activity IDs for related pyrrolidine-2,5-dione analogs (e.g., CHEMBL3444368, CHEMBL3444369). Available via ChEMBL API. View Source
